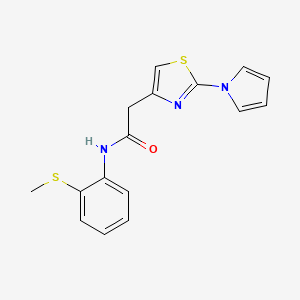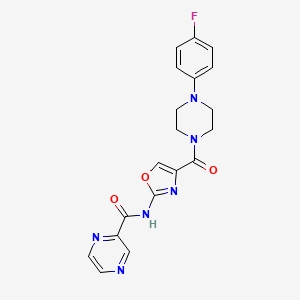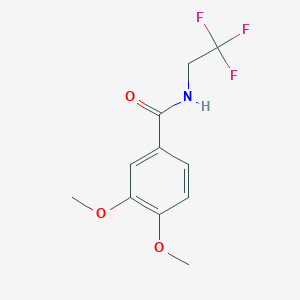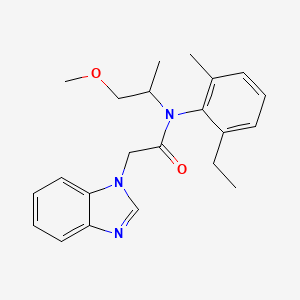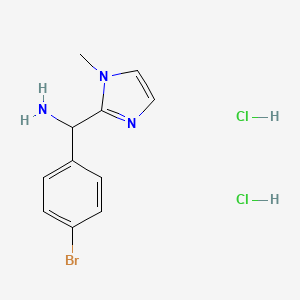
(4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, also known as BIM-8, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a number of interesting properties and may have a variety of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives exhibit diverse biological activities, including antimicrobial effects. Researchers have synthesized various imidazole-containing compounds and evaluated their potential against bacteria, fungi, and other pathogens. For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated good antimicrobial activity . Further investigations into the specific mechanisms and targets of these compounds could lead to novel antimicrobial agents.
Anti-Tubercular Activity
In a study, researchers synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising results, emphasizing their potential in combating tuberculosis .
Antiparasitic Applications
Imidazole-containing compounds have been explored for their antiparasitic properties. For example, some derivatives exhibit activity against protozoan parasites. Investigating the effects of this compound on parasites such as Trypanosoma and Leishmania could provide valuable insights for drug development .
Molecular Simulation Studies
Researchers have used molecular simulations to understand the binding interactions of imidazole-containing compounds with specific protein targets. For instance, compound 13 demonstrated potent in vitro antipromastigote activity, possibly due to its favorable binding pattern in the active site of a target protein .
Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). The versatility of imidazole-based structures makes them attractive for designing new therapeutic agents .
Other Potential Applications
Beyond the mentioned fields, imidazole derivatives have been investigated for their anti-inflammatory, antitumor, antidiabetic, and antioxidant activities. Their diverse pharmacological properties continue to inspire research across various domains .
properties
IUPAC Name |
(4-bromophenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.2ClH/c1-15-7-6-14-11(15)10(13)8-2-4-9(12)5-3-8;;/h2-7,10H,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASTHWOHAQEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

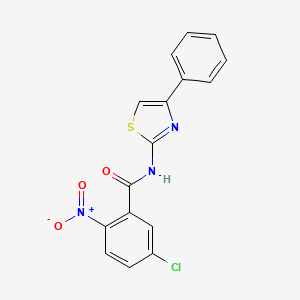
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)
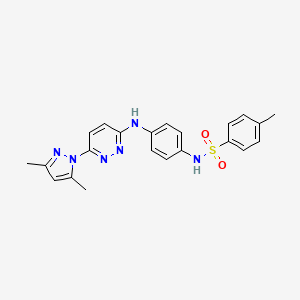
![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
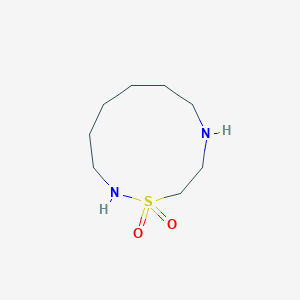
![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)
![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)
